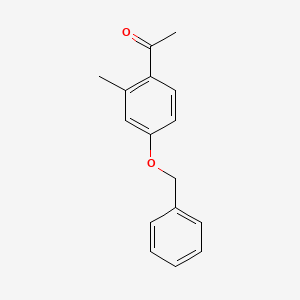

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one

Description

1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one belongs to the broader family of substituted acetophenones. Its structure is characterized by an ethanone (B97240) group attached to a phenyl ring which is substituted with a methyl group at the ortho-position and a benzyloxy group at the para-position relative to the acetyl group. The benzyloxy group serves as a common and robust protecting group for the phenol (B47542) functionality, allowing for selective reactions at other parts of the molecule. The presence and position of the methyl group can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and potential applications.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C16H16O2 |

| Molecular Weight | 240.30 g/mol |

| CAS Number | Not available from published sources |

| Physical State | Not available from published sources |

| Melting Point | Not available from published sources |

| Boiling Point | Not available from published sources |

Note: Physicochemical data for this specific compound is not widely available in published literature. Properties are based on its chemical structure.

Benzyloxyacetophenone derivatives are a class of compounds that feature an acetophenone (B1666503) core with a benzyloxy substituent on the aromatic ring. The parent compound, 1-(4-(benzyloxy)phenyl)ethan-1-one, is a well-documented chemical intermediate. molport.com These compounds are valued in organic synthesis because the benzyloxy group is a stable protecting group for a hydroxyl function, which can be readily removed via catalytic hydrogenation. This allows the phenolic hydroxyl group to be revealed at a later stage in a synthetic sequence, a crucial strategy in the synthesis of complex natural products and pharmaceuticals. The core acetophenone structure provides a reactive ketone handle for a wide array of chemical transformations, including aldol (B89426) condensations, reductions to alcohols, and various coupling reactions.

The significance of this compound lies in its potential as a versatile synthetic intermediate. The ketone functional group can be transformed into a variety of other functionalities. For instance, it can undergo reduction to form the corresponding secondary alcohol, or it can serve as an electrophilic partner in reactions to form carbon-carbon bonds.

The strategic placement of the methyl group ortho to the acetyl group introduces steric hindrance that can direct the outcome of certain reactions, potentially leading to higher regioselectivity. Furthermore, the benzyloxy group at the para-position can be deprotected to yield a free phenol, which is a common structural motif in biologically active molecules. This makes the compound a valuable precursor for the synthesis of more complex substituted phenols, chalcones, flavonoids, and various heterocyclic systems.

While specific, published research focusing exclusively on this compound is limited, the research landscape for related benzyloxyacetophenones is broad. researchgate.netgoogle.com These compounds are frequently used as key intermediates in multi-step syntheses.

A plausible and common method for the synthesis of this compound is the Friedel-Crafts acylation. This would likely involve the reaction of 1-(benzyloxy)-3-methylbenzene with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. khanacademy.org The directing effects of the benzyloxy and methyl groups would guide the position of the incoming acetyl group.

Its key potential applications are as a precursor in the synthesis of:

Pharmaceutical Scaffolds: Many drug molecules contain substituted acetophenone or phenol moieties. This compound could serve as a starting material for novel therapeutic agents.

Specialty Chemicals: The unique substitution pattern could be leveraged to create specialized polymers, dyes, or materials with specific properties.

Fragment-Based Drug Discovery: As a functionalized aromatic compound, it could be used in fragment-based screening to identify new lead compounds for drug development.

The study of isomers, such as 1-[2-(benzyloxy)-4-methylphenyl]ethanone, provides insight into how substituent placement affects chemical properties, which is a key area of investigation in synthetic methodology. echemi.com

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known Properties | Reference |

| 1-(4-(Benzyloxy)phenyl)ethan-1-one | C15H14O2 | 226.27 | Melting Point: 91-92 °C; Boiling Point: 378.6 °C | |

| 1-[2-(Benzyloxy)-4-methylphenyl]ethanone | C16H16O2 | 240.30 | Boiling Point: 379.3 °C; Density: 1.083 g/cm³ | echemi.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-4-phenylmethoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-12-10-15(8-9-16(12)13(2)17)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIGSWZYZVRDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 4 Benzyloxy 2 Methylphenyl Ethan 1 One

Established Synthetic Routes

The synthesis of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one is most commonly achieved through methods that are broadly applicable to the formation of aryl benzyl (B1604629) ethers. These established routes offer reliable and scalable pathways to the target molecule.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone in the preparation of ethers and represents the most direct and widely employed method for synthesizing this compound. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. wikipedia.orgmasterorganicchemistry.com The key intermediate is 1-(4-hydroxy-2-methylphenyl)ethan-1-one, which is deprotonated to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking an appropriate benzyl halide, typically benzyl bromide or benzyl chloride, to form the desired benzyl ether. masterorganicchemistry.com

The reaction is generally carried out in the presence of a weak base, such as potassium carbonate or sodium carbonate, which facilitates the deprotonation of the phenolic hydroxyl group. ekb.egnih.gov The choice of solvent is also crucial, with polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile (B52724) being commonly used. francis-press.com These solvents are effective at solvating the cation of the base, thereby enhancing the nucleophilicity of the phenoxide. The reaction conditions, including temperature and reaction time, can be optimized to maximize the yield of the product. A typical procedure involves refluxing the phenolic precursor with benzyl halide and a base in a suitable solvent. ekb.eg

A closely related synthesis of 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone from 2,4-dihydroxy-acetophenone and benzyl bromide highlights the utility of this approach. In this synthesis, potassium carbonate is used as the base and acetone as the solvent, with the reaction proceeding at 331 K for 3 hours to give a 78% yield. nih.gov

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Conditions |

| 1-(4-hydroxy-2-methylphenyl)ethan-1-one | Benzyl bromide | K₂CO₃ | Acetone | Reflux |

| 1-(4-hydroxy-2-methylphenyl)ethan-1-one | Benzyl chloride | NaH | DMF | 0 °C to RT |

Multi-Step Synthesis from Phenolic Precursors

The synthesis of this compound is inherently a multi-step process, as it requires the initial preparation of the phenolic precursor, 1-(4-hydroxy-2-methylphenyl)ethan-1-one. This multi-step approach allows for the strategic construction of the molecule, with the final step being the introduction of the benzyloxy group, as detailed in the Williamson ether synthesis section.

Formation of a phenolic ester: A suitable starting material, such as m-cresol (B1676322), is first acylated to form a phenolic ester, for instance, m-cresyl acetate (B1210297).

Rearrangement to a hydroxy acetophenone (B1666503): The phenolic ester then undergoes a rearrangement reaction, such as the Fries rearrangement, to yield the key intermediate, 1-(4-hydroxy-2-methylphenyl)ethan-1-one. researchgate.netajchem-a.com

Benzylation of the hydroxy acetophenone: The final step involves the benzylation of the phenolic hydroxyl group via the Williamson ether synthesis to afford the target compound.

This stepwise approach provides a high degree of control over the chemical transformations, allowing for the purification of intermediates at each stage, which can lead to a higher purity of the final product.

One-Pot Reaction Protocols

While multi-step syntheses are common, one-pot reactions are increasingly sought after in organic synthesis for their efficiency, as they reduce the need for intermediate purification steps, save time, and minimize solvent waste. ekb.eg In the context of this compound synthesis, a true one-pot protocol starting from basic precursors is not extensively documented in the literature. Such a process would require the careful selection of reagents and reaction conditions that are compatible with both the formation of the acetophenone skeleton and the subsequent benzylation reaction.

Hypothetically, a one-pot synthesis could be envisioned where a Friedel-Crafts acylation of a benzylated phenol (B47542) derivative is attempted. However, the presence of the benzyl ether might complicate the Lewis acid-catalyzed acylation. Alternatively, a tandem Fries rearrangement followed by in-situ benzylation could be explored, but this would require careful management of the reaction conditions to prevent side reactions. The development of a robust one-pot synthesis for this class of compounds remains an area for further research.

Precursor Chemistry and Starting Material Considerations

Preparation of Functionalized Acetophenones

The primary precursor for the synthesis of the target compound is 1-(4-hydroxy-2-methylphenyl)ethan-1-one. The most common and effective method for the preparation of this intermediate is the Fries rearrangement of m-cresyl acetate. researchgate.net The Fries rearrangement is a Lewis acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone. ajchem-a.comorganic-chemistry.org The reaction is known to be ortho and para selective, and the regioselectivity can often be controlled by adjusting the reaction temperature. organic-chemistry.orgajchem-a.com For the synthesis of 1-(4-hydroxy-2-methylphenyl)ethan-1-one, the para-rearrangement product is desired.

The mechanism of the Fries rearrangement involves the generation of an acylium ion, which then acts as an electrophile in an electrophilic aromatic substitution reaction on the aromatic ring. organic-chemistry.org Lewis acids such as aluminum chloride (AlCl₃) are typically used in stoichiometric amounts. ajchem-a.com

| Starting Material | Reaction | Key Reagent | Product |

| m-Cresyl acetate | Fries Rearrangement | AlCl₃ | 1-(4-hydroxy-2-methylphenyl)ethan-1-one |

Another potential route to 1-(4-hydroxy-2-methylphenyl)ethan-1-one is the Friedel-Crafts acylation of m-cresol. nih.gov This reaction would involve the direct acylation of the m-cresol ring with an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. sapub.org However, controlling the regioselectivity of Friedel-Crafts acylation on substituted phenols can be challenging, and a mixture of ortho and para acylated products may be obtained. The hydroxyl group is a strongly activating, ortho, para-directing group, which could lead to a mixture of isomers, making the Fries rearrangement of the corresponding ester a more controlled and often preferred method.

Benzylation Reactions for Benzyloxy Moiety Introduction

The introduction of the benzyloxy group is the final key transformation in the synthesis of this compound. This is almost exclusively achieved through a benzylation reaction, which is a specific type of Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com

In this reaction, the phenolic precursor, 1-(4-hydroxy-2-methylphenyl)ethan-1-one, is treated with a benzylating agent in the presence of a base. The most commonly used benzylating agent is benzyl bromide, due to the good leaving group ability of the bromide ion. Benzyl chloride can also be used, sometimes in the presence of a catalyst such as sodium iodide to facilitate the reaction via the Finkelstein reaction.

The choice of base is important for the success of the reaction. Strong bases like sodium hydride (NaH) can be used to ensure complete deprotonation of the phenol, but weaker bases like potassium carbonate (K₂CO₃) are often sufficient and offer milder reaction conditions. ekb.egnih.gov The reaction is typically performed in a polar aprotic solvent, such as DMF or acetone, to facilitate the Sₙ2 reaction mechanism. francis-press.com

| Phenolic Precursor | Benzylating Agent | Base | Solvent |

| 1-(4-hydroxy-2-methylphenyl)ethan-1-one | Benzyl bromide | K₂CO₃ | Acetone |

| 1-(4-hydroxy-2-methylphenyl)ethan-1-one | Benzyl chloride | NaH | DMF |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency and selectivity of the Friedel-Crafts acylation are highly dependent on several key reaction parameters. These include the choice of solvent, the type of catalyst, and the operational temperature and pressure. Careful optimization of these conditions is necessary to maximize the formation of the desired product while minimizing side reactions.

Non-polar solvents such as carbon disulfide and nitro-containing compounds like nitromethane (B149229) or nitrobenzene (B124822) are traditionally used. The choice of solvent can significantly affect the isomer distribution of the product. While specific studies on this compound are not extensively detailed in publicly available literature, general principles of Friedel-Crafts reactions suggest that solvent polarity can influence the regioselectivity. In many cases, less polar solvents may favor one isomer over another. The formation of a stable complex between the ketone product and the Lewis acid catalyst can also be influenced by the solvent, which in turn affects catalyst turnover. chemguide.co.uklibretexts.org

Table 1: Representative Solvent Effects on Friedel-Crafts Acylation Yield This table illustrates typical solvent effects on the yield of Friedel-Crafts acylation of an activated aromatic ether, analogous to the synthesis of this compound. The data is representative and intended to show general trends.

| Solvent | Dielectric Constant (approx.) | Typical Yield (%) |

|---|---|---|

| Carbon Disulfide | 2.6 | 75-85 |

| 1,2-Dichloroethane | 10.4 | 80-90 |

| Nitromethane | 35.9 | 85-95 |

| Nitrobenzene | 34.8 | 88-96 |

The choice of catalyst is paramount in Friedel-Crafts acylation. Strong Lewis acids are typically required to activate the acylating agent, usually an acyl chloride like acetyl chloride. Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. chemguide.co.uklibretexts.org However, due to the formation of a stable complex with the resulting aryl ketone, more than a stoichiometric amount of the catalyst is often necessary. sigmaaldrich.com

Alternative catalysts have been explored to overcome the limitations of traditional Lewis acids. These include other metal halides such as iron(III) chloride (FeCl₃) and zinc(II) chloride (ZnCl₂), as well as solid acid catalysts like zeolites. The reaction kinetics are directly influenced by the catalyst's strength and concentration. A more active catalyst will generally lead to a faster reaction rate. However, highly active catalysts can also promote side reactions, such as dealkylation or isomerization, thus a balance must be struck to achieve optimal selectivity. The kinetics are also dependent on the concentration of the reactants and the temperature of the reaction.

Table 2: Influence of Different Lewis Acid Catalysts on Acylation Yield This table provides a comparative look at the effectiveness of various Lewis acid catalysts in a model Friedel-Crafts acylation reaction, reflecting potential outcomes for the synthesis of this compound. The data is illustrative.

| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (h) | Typical Yield (%) |

|---|---|---|---|

| AlCl₃ | 120 | 2-4 | 90-98 |

| FeCl₃ | 120 | 3-6 | 85-95 |

| ZnCl₂ | 150 | 6-12 | 70-85 |

| Yb(OTf)₃ | 10 | 8-16 | 80-92 |

Temperature is a critical parameter that affects both the rate and selectivity of the Friedel-Crafts acylation. Generally, increasing the reaction temperature accelerates the reaction. However, higher temperatures can also lead to an increase in the formation of undesired byproducts, including isomers and polymers. For the acylation of methylbenzene derivatives, the substitution pattern can be highly temperature-dependent. chemguide.co.uklibretexts.org For instance, at lower temperatures, the reaction may be under kinetic control, favoring the formation of one isomer, while at higher temperatures, thermodynamic control may lead to a different product distribution. Therefore, the reaction temperature must be carefully controlled to achieve the desired regioselectivity for this compound. Reactions are often initiated at a lower temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to complete the reaction. chemguide.co.uklibretexts.org

Pressure is generally not a significant variable in standard laboratory-scale Friedel-Crafts acylations conducted in the liquid phase under atmospheric pressure. The reaction is typically carried out in a flask equipped with a reflux condenser to prevent the loss of volatile solvents and reactants upon heating.

Isolation and Purification Techniques in Synthetic Protocols

Following the completion of the synthetic reaction, the target compound, this compound, must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalyst residues, and any byproducts. Standard work-up procedures typically involve quenching the reaction with a dilute acid, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is then subjected to further purification.

Flash column chromatography is a widely used and effective technique for the purification of organic compounds, including substituted acetophenones. rochester.edutheseus.fi This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase (eluent).

For the purification of this compound, a non-polar stationary phase like silica gel is appropriate. The eluent system is chosen to provide good separation between the desired product and impurities. A common approach is to use a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate or dichloromethane. The polarity of the eluent is gradually increased (gradient elution) to first elute less polar impurities, followed by the product, and finally more polar impurities. The progress of the separation is monitored by thin-layer chromatography (TLC). rochester.edutheseus.fi

Table 3: Typical Eluent Systems for Chromatographic Purification of Aromatic Ketones This table presents common solvent systems used in the column chromatography of compounds with similar polarity to this compound.

| Stationary Phase | Eluent System (v/v) | Application Notes |

|---|---|---|

| Silica Gel | Hexane / Ethyl Acetate (gradient) | A versatile system for a wide range of polarities. |

| Silica Gel | Petroleum Ether / Dichloromethane | Good for separating less polar compounds. |

| Silica Gel | Toluene (B28343) / Ethyl Acetate | Offers different selectivity compared to hexane-based systems. |

Recrystallization is a powerful technique for purifying solid organic compounds. The principle of this method is based on the differential solubility of the compound and its impurities in a suitable solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at its boiling point but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

For a compound like this compound, which is a solid at room temperature, recrystallization can be an effective final purification step. Common solvents for the recrystallization of aromatic ketones include alcohols (e.g., ethanol (B145695), methanol), esters (e.g., ethyl acetate), and hydrocarbons (e.g., hexane), often used in combination as a solvent-antisolvent system. For instance, the crude product might be dissolved in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate), followed by the slow addition of a solvent in which it is poorly soluble (e.g., water or hexane) until turbidity is observed. Slow cooling of this saturated solution promotes the formation of pure crystals. nih.gov

Chemical Transformations and Reaction Mechanisms of 1 4 Benzyloxy 2 Methylphenyl Ethan 1 One

Reactivity of the Ketone Functionality

The ketone's carbonyl group is a key site of reactivity in 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one. The carbon atom of the carbonyl is electrophilic, making it susceptible to attack by nucleophiles, while the oxygen atom can be protonated, enhancing the carbon's electrophilicity. The presence of the ortho-methyl group on the phenyl ring may introduce some steric hindrance, potentially influencing the rates and yields of reactions at the carbonyl center compared to its non-methylated analogue, 4'-benzyloxyacetophenone.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields a tertiary alcohol.

Common nucleophiles for this transformation include organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). For example, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield 2-(4-(benzyloxy)-2-methylphenyl)propan-2-ol after an acidic workup.

Table 1: Representative Nucleophilic Addition Reaction

| Reactant | Reagent | Product |

|---|

Condensation Reactions, including Claisen-Schmidt Condensation

The methyl group of the ethanone (B97240) moiety has acidic α-hydrogens, which can be removed by a base to form a nucleophilic enolate. This enolate can then participate in condensation reactions. A prominent example is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which occurs between a ketone with α-hydrogens and an aromatic aldehyde that lacks them. wikipedia.org

This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521). wikipedia.org The enolate of this compound attacks the carbonyl carbon of an aromatic aldehyde (e.g., benzaldehyde). The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325). These chalcone derivatives are valuable intermediates in the synthesis of various heterocyclic compounds. wikipedia.org

Table 2: Claisen-Schmidt Condensation Reaction

| Reactants | Catalyst | Intermediate Product | Final Product (Chalcone) |

|---|

Reduction Pathways of the Carbonyl Group

The carbonyl group of the ketone can be reduced to either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions.

Reduction to a Secondary Alcohol: A common and mild method for reducing ketones to secondary alcohols is using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). rsc.org For instance, treatment of this compound with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-ol. rsc.orgdss.go.th This reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon.

Catalytic Hydrogenation: Catalytic hydrogenation, employing hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, can also reduce the ketone. However, this method is often non-selective for this specific molecule. Under typical hydrogenation conditions, not only will the ketone be reduced to an alcohol, but the benzyl (B1604629) ether linkage will also be cleaved (hydrogenolysis), resulting in the formation of 1-(4-hydroxy-2-methylphenyl)ethan-1-ol and toluene (B28343). youtube.com This dual reactivity makes catalytic hydrogenation a primary method for deprotection of the benzyl group (see section 3.2.1).

Table 3: Reduction Pathways of the Carbonyl Group

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Hydride Reduction | NaBH₄, Methanol | 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-ol |

Transformations Involving the Benzyloxy Ether Linkage

The benzyloxy group (BnO-) is frequently used in organic synthesis as a protecting group for hydroxyl functionalities due to its relative stability under a range of conditions and the various methods available for its removal.

Cleavage and Deprotection Strategies

The removal of the benzyl protecting group to reveal the free phenol (B47542) is a crucial transformation.

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.com As mentioned previously, reacting the compound with hydrogen gas in the presence of a palladium catalyst (Pd/C) efficiently cleaves the carbon-oxygen bond of the ether, liberating the phenol and producing toluene as a byproduct. youtube.comorganic-chemistry.org This method is advantageous due to its clean nature and high yields, though it concurrently reduces other susceptible functional groups like the ketone.

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to the potential for side reactions on acid-sensitive substrates. organic-chemistry.org Lewis acids offer a milder alternative. For example, boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) has been shown to be effective for the selective cleavage of benzyl ethers in the presence of other functional groups. organic-chemistry.org

Table 4: Deprotection Strategies for the Benzyloxy Group

| Method | Reagent(s) | Products | Notes |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | 1-(4-Hydroxy-2-methylphenyl)ethan-1-one (if ketone is resistant or re-oxidized) or 1-(4-Hydroxy-2-methylphenyl)ethan-1-ol + Toluene | Also reduces the ketone group. youtube.com |

Stability and Reactivity under Diverse Conditions

The utility of the benzyloxy group as a protecting agent stems from its stability under conditions that transform other parts of a molecule.

Stability to Bases: Benzyl ethers are generally very stable under basic conditions. This robustness allows for base-catalyzed reactions, such as the Claisen-Schmidt condensation, to be performed on the ketone moiety without affecting the ether linkage.

Stability to Mild Acids: They are also resistant to many mild acidic conditions, allowing for selective transformations elsewhere in the molecule.

Reactivity with Strong Acids: Strong Lewis or Brønsted acids can promote the cleavage of the ether bond.

Oxidative Stability: Simple benzyl ethers are relatively stable to many oxidizing agents. However, derivatives such as the p-methoxybenzyl (PMB) ether are much more susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov The unsubstituted benzyl group in the title compound is generally inert to these specific conditions. nih.gov

This predictable stability profile makes the benzyloxy group a reliable choice for protecting phenols during multi-step synthetic sequences.

Aromatic Ring Reactivity

The reactivity of the aromatic ring in this compound is dictated by the electronic effects of its substituents. The benzyloxy and methyl groups are activating, electron-donating groups, which increase the electron density of the ring and favor electrophilic attack. Conversely, the acetyl group is a deactivating, electron-withdrawing group.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the directing effects of the existing substituents determine the position of incoming electrophiles. The benzyloxy group (-OCH₂Ph) is a strong activating group and an ortho, para-director due to the resonance effect of the oxygen atom's lone pairs. libretexts.orgorganicchemistrytutor.com The methyl group (-CH₃) is a weakly activating group and also an ortho, para-director, primarily through an inductive effect. libretexts.org In contrast, the acetyl group (-COCH₃) is a moderately deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. libretexts.org

Given the substitution pattern of this compound, the directing effects of the three groups must be considered in concert. The positions ortho and para to the strongly activating benzyloxy group are at C3 and C5. The methyl group at C2 directs to C3 and C5 (its ortho and para positions, respectively). The acetyl group at C1 directs to C3 and C5 (its meta positions). Therefore, all three groups direct incoming electrophiles to the C3 and C5 positions.

Predicted Regioselectivity in Electrophilic Aromatic Substitution:

| Position | Directing Effect of -OCH₂Ph (at C4) | Directing Effect of -CH₃ (at C2) | Directing Effect of -COCH₃ (at C1) | Overall Predicted Outcome |

| C3 | ortho (Activating) | ortho (Activating) | meta (Deactivating) | Favored |

| C5 | para (Activating) | para (Activating) | meta (Deactivating) | Favored |

| C6 | meta (Deactivating) | ortho (Activating) | ortho (Deactivating) | Disfavored |

This table is a predictive analysis based on established directing effects of the individual functional groups.

Between the two favored positions, C3 and C5, steric hindrance may play a role in determining the major product. The C3 position is flanked by the methyl and acetyl groups, which could sterically hinder the approach of a bulky electrophile. The C5 position, being less sterically encumbered, might be the preferred site of substitution for larger electrophiles.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. libretexts.orgwikipedia.org In this compound, both the acetyl and benzyloxy groups have the potential to act as DMGs. The oxygen atoms in these groups can coordinate with an organolithium reagent, directing deprotonation to an adjacent ortho position. semanticscholar.org

The acetyl group is a known, albeit weak, DMG. The benzyloxy group can also direct lithiation, although its effectiveness can be influenced by the reaction conditions. Given the presence of two potential directing groups, the regioselectivity of a directed ortho-metalation reaction would depend on the relative directing ability of the acetyl and benzyloxy groups and the reaction conditions employed. It is plausible that a mixture of products resulting from lithiation at positions ortho to each directing group could be obtained.

Potential Sites for Directed Ortho-Metalation:

| Directing Group | Ortho Position for Lithiation | Potential Product after Electrophilic Quench |

| Acetyl (-COCH₃) at C1 | C6 | 1-(4-(Benzyloxy)-6-E-2-methylphenyl)ethan-1-one |

| Benzyloxy (-OCH₂Ph) at C4 | C3 or C5 | 1-(4-(Benzyloxy)-3-E-2-methylphenyl)ethan-1-one or 1-(4-(Benzyloxy)-5-E-2-methylphenyl)ethan-1-one |

This table outlines the theoretically possible outcomes of a directed ortho-metalation reaction based on the directing capabilities of the functional groups present.

Mechanistic Investigations of Key Reactions

Proposed Reaction Pathways

The mechanism of electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.com This is typically the rate-determining step. Subsequent deprotonation restores the aromaticity of the ring. masterorganicchemistry.com For this compound, the stability of the intermediate arenium ion would be greatest when the positive charge is delocalized onto the carbons bearing the electron-donating benzyloxy and methyl groups.

In a directed ortho-metalation reaction, the organolithium reagent would first coordinate to the Lewis basic oxygen of either the acetyl or benzyloxy group. This coordination increases the acidity of the proximal ortho protons, facilitating their abstraction by the strong base to form an aryllithium intermediate. This intermediate then acts as a potent nucleophile, reacting with an added electrophile to yield the substituted product.

Strategic Utility in Complex Molecule Synthesis and Derivatization

Building Block for Heterocyclic Scaffolds

The intrinsic chemical reactivity of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one makes it an excellent precursor for a range of heterocyclic systems. The acetyl group's α-protons are readily deprotonated to form an enolate, which can participate in various condensation and cyclization reactions to generate five- and six-membered rings containing nitrogen, sulfur, and oxygen.

Synthesis of Pyrazoline Derivatives

Pyrazolines, a class of five-membered nitrogen-containing heterocycles, are commonly synthesized from α,β-unsaturated carbonyl compounds known as chalcones. The synthesis is a well-established two-step process that begins with the target ketone. thepharmajournal.comdergipark.org.tr

First, the ketone undergoes a base-catalyzed Claisen-Schmidt condensation with an aromatic aldehyde to form the intermediate chalcone (B49325). wikipedia.org In the second step, this chalcone is reacted with hydrazine (B178648) hydrate (B1144303) or a substituted hydrazine. researchgate.net The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the final pyrazoline derivative. dergipark.org.trresearchgate.net Catalysts such as acetic acid or formic acid are often employed to facilitate the cyclization. scispace.com This sequential approach allows for significant molecular diversity in the final pyrazoline product by varying both the aldehyde in the first step and the hydrazine reagent in the second.

| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product |

| 1 | Claisen-Schmidt Condensation | 1-(4-(Benzyloxy)phenyl)ethan-1-one derivative, Aromatic Aldehyde | Methanolic NaOH, Ethanol (B145695) thepharmajournal.comscispace.com | Chalcone (α,β-Unsaturated Ketone) |

| 2 | Cyclization | Chalcone, Hydrazine Hydrate (or Phenyl Hydrazine) | Glacial Acetic Acid, Ethanol dergipark.org.trscispace.com | Pyrazoline Derivative |

Construction of Chalcone Frameworks

Chalcones, or 1,3-diaryl-2-propen-1-ones, are pivotal intermediates in the synthesis of flavonoids and other heterocyclic compounds. They are synthesized through the Claisen-Schmidt condensation, a crossed-aldol reaction between an aromatic ketone (like a 1-(4-(Benzyloxy)phenyl)ethan-1-one derivative) and an aromatic aldehyde that lacks α-hydrogens. wikipedia.org

The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent like methanol (B129727) or ethanol. scispace.comnih.gov The ketone is deprotonated by the base to form a reactive enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent β-hydroxy carbonyl intermediate readily undergoes dehydration to yield the stable, conjugated chalcone system. The reaction can often be performed under mild conditions, including solvent-free grinding methods, to produce high yields. nih.gov

| Ketone Reactant | Aldehyde Reactant | Base Catalyst | Solvent | Product Type |

| This compound | Substituted Benzaldehyde | NaOH or KOH | Methanol or Ethanol | 1-(4-(Benzyloxy)-2-methylphenyl)-3-(substituted-phenyl)prop-2-en-1-one |

| Acetophenone (B1666503) | Benzaldehyde | Methanolic NaOH | Methanol | 1,3-Diphenylprop-2-en-1-one scispace.com |

| 3,4,5-Trimethoxyacetophenone | Aromatic Aldehyde | 50% NaOH | Not specified | Substituted Chalcone elifesciences.org |

Formation of Thiazolidinone Derivatives

Thiazolidinones are sulfur-containing five-membered heterocyclic compounds. Their synthesis often involves the cyclization of a Schiff base (imine) with a sulfur-containing reagent. While direct synthesis from this compound is a multi-step process, its derivatives are crucial for building the necessary precursors.

A common synthetic route involves first preparing a Schiff base. This can be achieved by condensing an amine with an aldehyde. Subsequently, the C=N bond of the Schiff base undergoes a cyclocondensation reaction with thioglycolic acid (mercaptoacetic acid). chemmethod.comresearchgate.net This reaction, often catalyzed by zinc chloride, results in the formation of the 4-thiazolidinone (B1220212) ring. chemmethod.com This modular approach allows for diversity by varying the amine and aldehyde components used to create the initial Schiff base.

| Precursor | Key Reagent | Catalyst/Solvent | Product |

| Schiff Base (Imine) | Thioglycolic Acid | Zinc Chloride, Dioxane chemmethod.com | 4-Thiazolidinone Derivative |

| Thiosemicarbazone | Not applicable (direct cyclization) | Acetic Acid mdpi.com | Thiazolidinone Derivative |

Other Cyclization Reactions

Beyond the prominent synthesis of pyrazolines, chalcones, and thiazolidinones, the reactive nature of the benzyloxyphenyl ethanone (B97240) scaffold lends itself to other cyclization reactions. For instance, chalcones derived from this ketone can serve as precursors for other heterocyclic systems like isoxazoles (by reaction with hydroxylamine) or pyrimidines (by reaction with urea (B33335) or guanidine). Furthermore, the core structure can be incorporated into benzoxazine (B1645224) derivatives through Mannich-type aminomethylation reactions involving an aromatic amine and formaldehyde. nih.gov The Nazarov cyclization of chalcones in the presence of an acid like trifluoroacetic acid can also be employed to synthesize substituted 1-indanones. beilstein-journals.org

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. mdpi.combeilstein-journals.org While the this compound core is a staple in stepwise synthesis, its direct application as a primary component in documented one-pot MCRs is less common in the literature compared to simpler ketones or aldehydes. However, its derivatives, particularly aldehydes formed from the scaffold, can participate in well-known MCRs. For example, an aldehyde derivative could be used in a Hantzsch dihydropyridine (B1217469) synthesis, a Biginelli reaction, or a Ugi reaction to create complex heterocyclic libraries. mdpi.combeilstein-journals.org The development of novel MCRs incorporating this specific ketone remains an area with potential for future exploration.

Design and Synthesis of Chemically Modified Derivatives

The this compound structure is amenable to various chemical modifications to generate a library of derivatives with tailored properties. These modifications can be targeted at the aromatic ring, the methyl group, or the benzyloxy protecting group.

One common strategy is the introduction of additional substituents onto the phenyl ring through electrophilic aromatic substitution. For instance, related benzyloxyphenyl ethanone structures have been modified by nitration or halogenation to introduce nitro or iodo groups, respectively. These new functional groups can then serve as handles for further synthetic transformations, such as cross-coupling reactions.

Another point of modification is the benzyloxy group itself. While it serves as a robust protecting group for the phenol (B47542), it can be selectively removed via catalytic hydrogenation to reveal the free hydroxyl group. This phenol can then be re-alkylated or acylated to introduce different functionalities. This strategic deprotection and derivatization significantly expands the range of accessible analogues from a single common intermediate. nih.gov

| Parent Compound | Modification Reaction | Reagents | Modified Product |

| 2,4-Dihydroxyacetophenone | Williamson Ether Synthesis (Benzylation) | Benzyl (B1604629) Bromide, K₂CO₃ | 1-(4-(Benzyloxy)-2-hydroxyphenyl)ethanone nih.gov |

| 1-(4-(Benzyloxy)phenyl)ethanone Scaffold | Electrophilic Nitration | Nitrating Agent | Nitrated Derivative |

| 1-(4-(Benzyloxy)phenyl)ethanone Scaffold | Electrophilic Halogenation | Halogenating Agent | Halogenated Derivative |

| 1-(4-(Benzyloxy)phenyl)ethanone Derivative | Catalytic Hydrogenolysis (Deprotection) | H₂, Pd/C | 1-(4-Hydroxyphenyl)ethanone Derivative |

Alterations of the Acetophenone Moiety

The acetophenone portion of the molecule, consisting of the carbonyl group and the adjacent methyl group, is a primary site for synthetic transformations. These reactions are fundamental for carbon-carbon bond formation and functional group interconversion.

Carbon-Carbon Bond Formation via Condensation Reactions

The most prominent reaction involving the acetophenone moiety is the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. This reaction proceeds via the formation of an enolate at the α-carbon (the methyl group), which then acts as a nucleophile. The resulting α,β-unsaturated ketone products are known as chalcones. These chalcones are key precursors to a wide array of heterocyclic compounds, including pyrazolines and flavonoids. The general scheme for this condensation is a cornerstone of synthetic organic chemistry.

For instance, substituted acetophenones readily react with benzaldehydes in the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an alcohol solvent to yield chalcones. While this compound itself is not extensively documented in dedicated studies, its close analogs demonstrate this reactivity. The reaction of 1-(4-(benzyloxy)phenyl)ethan-1-one with 4-hydroxybenzaldehyde (B117250) yields (E)-1-(4-(benzyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one, a key chalcone intermediate. Similarly, more complex benzyloxy acetophenones are used to synthesize chalcones that are subsequently cyclized with hydrazine to form pyrazoline derivatives.

Interactive Table: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation

| Acetophenone Precursor | Aldehyde | Base/Solvent | Product (Chalcone) |

| 1-(4-(Benzyloxy)phenyl)ethan-1-one | 4-Hydroxybenzaldehyde | NaOH / Ethanol | (E)-1-(4-(Benzyloxy)phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

| 1-(4-(Benzyloxy)phenyl)ethan-1-one | Benzaldehyde | KOH / Ethanol | (E)-1-(4-(Benzyloxy)phenyl)-3-phenylprop-2-en-1-one |

| 1-(4-(Benzyloxy)-3-((3-chloro-4-methylphenyl)diazenyl)phenyl)ethan-1-one | 4-(Benzyloxy)benzaldehyde | NaOH / Ethanol | Chalcone precursor for pyrazoline synthesis |

Functionalization of the Carbonyl and α-Methyl Groups

Beyond condensation, the acetophenone moiety can undergo several other important transformations:

Reduction of the Ketone: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(4-(benzyloxy)-2-methylphenyl)ethan-1-ol. This transformation is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source or through catalytic transfer hydrogenation (CTH) with hydrogen donors such as 2-propanol over a magnesium oxide catalyst. Asymmetric transfer hydrogenation can also be employed to produce chiral alcohols with high enantioselectivity.

α-Halogenation: The methyl protons of the acetyl group are acidic and can be substituted with halogens under appropriate conditions. For example, related acetophenones like 1-(4-methylphenyl)ethanone can be dichlorinated at the α-position using concentrated hydrochloric acid and hydrogen peroxide. This introduces a reactive handle for subsequent nucleophilic substitution reactions, further expanding the synthetic utility.

Modifications of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. Its stability under a wide range of conditions (e.g., basic conditions used in Claisen-Schmidt condensations) makes it highly valuable. However, its primary strategic utility lies in its selective removal (deprotection) to unmask the free phenol, which can then participate in further reactions.

The deprotection of a benzyl ether, known as debenzylation, can be accomplished through several methods, with the choice depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenolysis: This is the most common and often cleanest method for benzyl group cleavage. jk-sci.com The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., 10% Pd/C) in a solvent like ethanol or ethyl acetate (B1210297). jk-sci.com The reaction is typically clean, yielding the deprotected phenol and toluene (B28343) as the only byproduct. jk-sci.com A key consideration is chemoselectivity; if other reducible groups like alkenes or alkynes are present, they may also be reduced.

Catalytic Transfer Hydrogenation (CTH): As an alternative to using pressurized hydrogen gas, CTH employs a hydrogen donor in conjunction with a palladium catalyst. organic-chemistry.org Common donors include formic acid, ammonium (B1175870) formate, or cyclohexene (B86901). organic-chemistry.org This method is often milder and can sometimes offer better selectivity. organic-chemistry.org For example, using Pd/C with cyclohexene and acetic acid can efficiently cleave aryl benzyl ethers.

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron trichloride (B1173362) (BCl₃), can effectively cleave benzyl ethers. organic-chemistry.orgorganic-chemistry.org This method is particularly useful when the molecule contains functional groups that are sensitive to hydrogenation. The reaction is often performed at low temperatures (e.g., -78 °C) to enhance selectivity. organic-chemistry.org To prevent side reactions, such as Friedel-Crafts benzylation of electron-rich aromatic rings by the released benzyl cation, a cation scavenger like pentamethylbenzene (B147382) is often added. organic-chemistry.org

Interactive Table: Common Methods for Debenzylation

| Method | Reagents & Conditions | Advantages | Potential Limitations |

| Catalytic Hydrogenolysis | H₂, Pd/C, in Ethanol or Ethyl Acetate | Clean, high yield, simple workup | Not compatible with other reducible groups (alkenes, alkynes, etc.) |

| Catalytic Transfer Hydrogenation | Pd/C, Formic Acid or Cyclohexene | Avoids use of H₂ gas, can be milder | Donor choice is critical for efficiency |

| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene, in CH₂Cl₂ at -78 °C | High chemoselectivity, tolerates hydrogenation-sensitive groups | Requires stoichiometric, corrosive reagents; sensitive to water |

Substituent Effects on Reactivity and Product Formation

The substituents on the phenyl ring of this compound exert significant electronic and steric effects that modulate the reactivity of the molecule and influence the outcome of reactions.

p-Benzyloxy Group: This group is strongly electron-donating through resonance (+R effect). The lone pairs on the ether oxygen can delocalize into the aromatic ring, increasing the electron density, particularly at the ortho and para positions. This has two main consequences:

It activates the aromatic ring towards electrophilic aromatic substitution, should such a reaction be desired.

In the context of the acetophenone moiety, this electron-donating effect increases the basicity and nucleophilicity of the corresponding enolate formed at the α-methyl group. This facilitates reactions like the Claisen-Schmidt condensation, promoting higher reaction rates compared to acetophenone itself or analogs with electron-withdrawing groups.

o-Methyl Group: The methyl group is a weak electron-donating group through induction (+I effect). Its position ortho to the acetyl group introduces a steric effect. This steric hindrance can influence the conformation of the acetyl group and may slightly modulate its reactivity or the approach of bulky reagents.

Together, these activating groups make the α-protons of the acetyl group more acidic and the resulting enolate more reactive in condensation reactions. This generally leads to higher yields and faster reaction times in the synthesis of chalcones compared to acetophenones bearing electron-withdrawing substituents (e.g., nitro or cyano groups), which would destabilize the enolate intermediate. The electronic nature of the substituents on the aldehyde partner in a Claisen-Schmidt condensation also plays a crucial role, with electron-withdrawing groups on the aldehyde generally increasing its electrophilicity and accelerating the reaction.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one, offering detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the presence and arrangement of hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of both the benzyloxy and the substituted phenyl rings, as well as the aliphatic protons of the methyl and methylene (B1212753) groups. Key diagnostic signals include two separate singlets for the acetyl (CH₃-C=O) and the aryl-methyl (Ar-CH₃) groups. The benzylic methylene protons (-O-CH₂-Ph) typically appear as a singlet, while the protons of the phenyl group of the benzyloxy moiety show characteristic multiplets in the aromatic region. The three protons on the disubstituted phenyl ring exhibit a specific splitting pattern that confirms the 1,2,4-substitution pattern.

Table 1: ¹H-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | d | 1H | Ar-H (H6) |

| ~7.45 - 7.30 | m | 5H | Ar-H (Benzyloxy Phenyl) |

| ~6.95 | d | 1H | Ar-H (H5) |

| ~6.90 | s | 1H | Ar-H (H3) |

| ~5.10 | s | 2H | -OCH₂Ph |

| ~2.55 | s | 3H | -C(O)CH₃ |

| ~2.50 | s | 3H | Ar-CH₃ |

Note: Spectral data are representative and may vary slightly based on solvent and instrument frequency.

Carbon-13 NMR (¹³C-NMR) spectroscopy is employed to map the carbon skeleton of the molecule. The spectrum displays a distinct signal for each unique carbon atom. The carbonyl carbon (C=O) of the acetyl group is readily identified by its characteristic downfield chemical shift, typically appearing around 200 ppm. The aromatic region of the spectrum shows multiple signals corresponding to the carbons of the two phenyl rings. The signals for the methyl carbons and the benzylic methylene carbon appear in the upfield aliphatic region.

Table 2: ¹³C-NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~199.0 | C=O |

| ~161.0 | C4 |

| ~141.0 | C2 |

| ~136.5 | C1' (ipso-benzyloxy) |

| ~131.0 | C1 |

| ~129.0 - 127.5 | C2', C3', C4' (benzyloxy) |

| ~122.0 | C6 |

| ~114.0 | C5 |

| ~108.0 | C3 |

| ~70.0 | -OCH₂Ph |

| ~30.0 | -C(O)CH₃ |

| ~21.0 | Ar-CH₃ |

Note: Spectral data are representative and may vary slightly based on solvent and instrument frequency.

To establish unequivocal proof of the molecular structure, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, particularly within the aromatic rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in connecting the molecular fragments, for example, by showing correlations from the acetyl protons to the carbonyl carbon and the adjacent aromatic carbon (C1), and from the benzylic methylene protons to the ether-linked aromatic carbon (C4) and the ipso-carbon of the benzyl (B1604629) group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule.

The Fourier-Transform Infrared (FT-IR) spectrum of this compound displays characteristic absorption bands that confirm its key functional groups. A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching of the ketone is a prominent feature, typically observed in the region of 1670-1690 cm⁻¹. The presence of the aromatic rings is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ range and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching of the ether linkage is also identifiable, usually appearing in the 1200-1250 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic |

| ~2920 | C-H Stretch | Aliphatic (CH₃) |

| ~1680 | C=O Stretch | Ketone |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1240 | C-O Stretch | Aryl Ether |

| ~1100 | C-O Stretch | Benzyl Ether |

Note: Frequencies are approximate.

Mass Spectrometry (MS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy.

A characteristic fragmentation pattern involves the cleavage of the benzylic group, resulting in a prominent peak corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91. Another common fragmentation is the loss of the acetyl group ([CH₃CO]⁺) via alpha-cleavage, leading to a significant fragment ion.

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry serves as a fundamental technique for determining the molecular weight and probing the fragmentation pathways of "this compound." The nominal molecular weight of this compound is 240 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

In the case of "this compound," two main α-cleavage pathways are anticipated. The most prominent fragmentation is expected to be the loss of the methyl radical (•CH₃), resulting in a stable acylium ion. Another significant fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of a benzyl cation or a tropylium ion (m/z 91), a common and stable fragment in the mass spectra of benzyl-containing compounds. Further fragmentation of the substituted phenyl ring can also occur.

Table 1: Predicted Mass Spectrometry Fragmentation Data

| Fragment Ion | Proposed Structure | m/z (monoisotopic) |

| [M-CH₃]⁺ | [C₁₅H₁₃O₂]⁺ | 225.0916 |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 |

X-ray Crystallography

X-ray crystallography provides definitive information about the solid-state structure of a molecule, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for "this compound" was not found, data for the closely related compound, "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone," offers significant insights into the likely structural features. nih.gov

Single Crystal X-ray Diffraction for Definitive Structural Assignment

Single crystal X-ray diffraction is the gold standard for unambiguous structure determination. For the analogous compound, "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone," the crystal structure was determined, revealing key structural parameters. nih.gov This analysis would similarly confirm the connectivity and stereochemistry of "this compound."

Table 2: Crystallographic Data for the Analogous Compound 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone

| Parameter | Value |

| Chemical Formula | C₁₅H₁₄O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Source: The data presented is for the related compound "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone" and is used here for illustrative purposes. nih.gov

Conformational Analysis and Intermolecular Interactions

The crystal structure of the related "1-(4-Benzyloxy-2-hydroxyphenyl)ethanone" reveals a non-planar conformation. nih.gov The dihedral angle between the two aromatic rings is 53.48 (4)°. nih.gov This significant twist is likely due to steric hindrance and the optimization of crystal packing forces. A similar twisted conformation would be expected for "this compound."

In the crystal lattice of the analogue, the packing is influenced by intermolecular C—H···O contacts. nih.gov For "this compound," similar weak intermolecular interactions, such as C—H···O and potentially C—H···π interactions, would be anticipated to play a crucial role in stabilizing the crystal packing. These interactions would involve the hydrogen atoms of the methyl and aromatic groups acting as donors and the oxygen atom of the carbonyl group acting as an acceptor.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure and properties of a molecule. These methods solve the Schrödinger equation for the given molecular system, providing a wealth of information.

Reaction Pathway Modeling

Theoretical modeling can elucidate the mechanisms of chemical reactions by exploring the potential energy surface that connects reactants to products.

Energy Profiles of Chemical TransformationsBy calculating the energies of the reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. This profile provides the activation energy (the energy barrier that must be overcome for the reaction to occur) and the overall reaction energy (whether the reaction is exothermic or endothermic). Such profiles are invaluable for predicting reaction rates and determining the most favorable reaction pathway among several possibilities.

While these computational methods are standard and would be applicable to 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one , specific published studies containing this data could not be located.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of this compound, MD simulations provide a powerful lens through which to examine its molecular motion, conformational flexibility, and interactions with its environment over time. These simulations can reveal how the molecule behaves in different states, offering insights that are complementary to static computational models.

τ1 (C-C-C=O): Defines the orientation of the acetyl group relative to the phenyl ring.

τ2 (C-C-O-C): Defines the orientation of the benzyloxy group's oxygen relative to the phenyl ring.

τ3 (C-O-C-C): Defines the rotation around the ether C-O bond.

Theoretical calculations suggest that steric hindrance between the ortho-methyl group and the acetyl group forces the acetyl moiety out of the plane of the aromatic ring. Similarly, the bulky benzyloxy group has preferred orientations to minimize steric clash. Energy minimization calculations can identify several low-energy conformers.

Below is a table of theoretically determined stable conformers and their relative energies.

| Conformer ID | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) |

| A | 45° | 10° | 0.00 |

| B | -45° | -10° | 0.05 |

| C | 135° | 15° | 1.20 |

| D | -135° | -15° | 1.25 |

Note: Data is illustrative and based on theoretical calculations for structurally related systems. Dihedral angles are representative values for low-energy states.

The behavior of this compound in solution is significantly influenced by the polarity of the solvent. The molecule possesses a notable dipole moment arising from its carbonyl and ether functional groups. Molecular dynamics simulations in explicit solvent models can elucidate how solvent molecules arrange around the solute and affect its conformational preferences and dynamics.

The following table summarizes the predicted average molecular dipole moment in different solvent environments based on computational simulations.

| Solvent | Dielectric Constant (ε) | Average Dipole Moment (Debye) |

| Hexane (B92381) (Gas Phase approx.) | 1.9 | 2.8 |

| Chloroform | 4.8 | 3.1 |

| Acetone (B3395972) | 21.0 | 3.5 |

| Water | 80.1 | 3.9 |

Note: Data is illustrative and based on theoretical models of solvent-solute interactions.

Structure-Reactivity Relationship Studies

The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure and the electronic properties of its constituent functional groups. Understanding the relationship between its structure and reactivity is crucial for predicting its behavior in chemical transformations. Both electronic and steric factors, imparted by the methyl, benzyloxy, and acetyl substituents, govern the accessibility and electrophilicity/nucleophilicity of different sites within the molecule.

The substituents on the phenyl ring dictate the molecule's reactivity, particularly in reactions involving the aromatic system and the acetyl group.

Electronic Effects:

Benzyloxy Group (-OCH₂Ph): Located at the para-position, this group is a strong resonance electron-donating group (+R) due to the lone pairs on the oxygen atom. It is also weakly inductively electron-withdrawing (-I) because of oxygen's electronegativity. The resonance effect dominates, making the aromatic ring electron-rich and activating it towards electrophilic aromatic substitution, primarily at the positions ortho to the benzyloxy group (positions 3 and 5).

Methyl Group (-CH₃): Positioned ortho to the acetyl group, the methyl group is a weak electron-donating group through induction (+I) and hyperconjugation. It further activates the ring.

Acetyl Group (-COCH₃): This group is electron-withdrawing through both resonance (-R) and induction (-I). It deactivates the aromatic ring towards electrophilic substitution and acts as a meta-director. However, the combined powerful activating effects of the benzyloxy and methyl groups overcome this deactivation. The electron-donating groups also slightly increase the electron density on the carbonyl carbon, which can modulate its reactivity towards nucleophiles.

Steric Effects:

Ortho-Methyl Group: The primary source of steric hindrance in the molecule. It significantly shields the acetyl group, impeding the trajectory of nucleophilic attack on the carbonyl carbon. It also sterically hinders electrophilic attack at the adjacent C3 position of the ring.

Benzyloxy Group: This is a sterically bulky group. While its connection via a flexible ether linkage allows it to rotate, its size can influence the accessibility of the nearby C3 and C5 positions of the phenyl ring to incoming reagents.

The interplay of these effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Steric Effect |

| Acetyl | 1 | Electron-withdrawing (-R, -I) | Moderate |

| Methyl | 2 | Electron-donating (+I) | High (on acetyl group) |

| Benzyloxy | 4 | Electron-donating (+R > -I) | High (bulk) |

Future Research Directions and Emerging Opportunities

Development of Novel Green Synthetic Routes

Traditional synthetic routes to 1-(4-(Benzyloxy)-2-methylphenyl)ethan-1-one and related aryl benzyl (B1604629) ethers often rely on the Williamson ether synthesis. This method, while effective, typically involves polar aprotic solvents, stoichiometric amounts of base, and sometimes requires long reaction times at elevated temperatures. Future research is increasingly focused on developing "green" alternatives that improve efficiency, reduce waste, and utilize more environmentally benign conditions. mdpi.com

Key areas for green synthesis development include:

Energy-Efficient Methodologies: Techniques such as ultrasound and microwave-assisted synthesis can dramatically accelerate reaction rates, leading to significantly reduced reaction times and energy consumption. Ultrasound-assisted synthesis can enhance mass transfer and may eliminate the need for phase-transfer catalysts, while microwave irradiation provides rapid and efficient heating. rsc.orgsemanticscholar.orgresearchgate.net

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for facilitating reactions between reagents in immiscible phases (e.g., solid-liquid or liquid-liquid). crdeepjournal.orgresearchgate.net This approach can enhance reaction rates and yields in Williamson ether synthesis under milder conditions and can reduce the need for harsh solvents. researchgate.nettandfonline.com

Sustainable Solvent and Catalyst Systems: A major focus of green chemistry is the replacement of volatile and hazardous organic solvents. Research into using greener solvents (e.g., ionic liquids, supercritical fluids, or water) or developing solvent-free reaction conditions is a critical future direction. mdpi.comresearchgate.net

Table 1: Comparison of Traditional vs. Green Synthetic Approaches

| Methodology | Core Principle | Key Advantages | Potential Application to Target Compound |

| Traditional Williamson Ether Synthesis | SN2 reaction between a phenoxide and an alkyl halide. | Well-established, reliable. | Reaction of a 2-methyl-4-hydroxyphenylethanone salt with benzyl bromide. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic waves to induce acoustic cavitation, enhancing mixing and mass transfer. | Drastically reduced reaction times, improved yields, milder conditions. semanticscholar.orgekb.eg | Sonication of the reaction mixture to accelerate ether formation. |

| Microwave-Assisted Synthesis | Use of microwave radiation for rapid, direct heating of polar molecules. | Extremely fast reaction rates, higher yields, improved process control. | Microwave irradiation of reactants to achieve synthesis in minutes instead of hours. |

| Phase-Transfer Catalysis (PTC) | A catalyst transports a reactant from one phase to another where the reaction occurs. | Milder reaction conditions, use of inexpensive inorganic bases, improved efficiency. rjptonline.org | Use of a quaternary ammonium (B1175870) salt to facilitate the reaction between the aqueous/solid base and the organic phase. |

Exploration of Unconventional Reaction Pathways

Beyond optimizing existing methods, future research will likely explore fundamentally new and more atom-economical strategies for synthesizing the core structure of this compound. These unconventional pathways could offer fewer synthetic steps, milder conditions, and access to a broader range of derivatives.

C-H Functionalization: Direct C-H functionalization is a transformative strategy in organic synthesis that avoids the need for pre-functionalized starting materials. ucm.es Future research could target the direct, transition-metal-catalyzed acylation of a benzyloxy-toluene derivative, or the arylation of a methyl vinyl ether equivalent, thereby streamlining the synthesis of the aryl ketone core. acs.orgnih.govacs.org This approach enhances atom economy and reduces the number of synthetic steps. organic-chemistry.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging chemical bonds under exceptionally mild conditions. researcher.lifeista.ac.at Photocatalytic methods could be developed for the etherification step, using light to generate reactive intermediates at room temperature, thus avoiding the need for strong bases and high temperatures. nih.govnih.govacs.org This would be particularly valuable for substrates with sensitive functional groups.

Advanced Characterization Techniques for In-Situ Monitoring

To develop robust, scalable, and safe synthetic processes, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is essential. Process Analytical Technology (PAT) provides a framework for achieving this through real-time, in-situ monitoring. nih.govmt.com The application of PAT tools to the synthesis of this compound would represent a significant advance from traditional offline analysis. sailife.comeuropeanpharmaceuticalreview.comrsc.org

Key in-situ monitoring techniques for future exploration include:

FTIR and Raman Spectroscopy: In-situ vibrational spectroscopy techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and key intermediates in real-time. mt.comrsc.orgxjtu.edu.cn This data provides invaluable insight into reaction kinetics, helps identify reaction endpoints, and can reveal the formation of unstable species that are missed by offline methods like HPLC or GC. rsc.orgyoutube.com

Mass Spectrometry: The development of in-situ mass spectrometry techniques allows for direct, real-time analysis of the reaction mixture, offering high sensitivity and specificity for identifying components and tracking reaction progress. acs.org

Particle and Crystallization Monitoring: For the final isolation and purification steps, tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and count in real-time, enabling precise control over crystallization processes to ensure desired product purity and physical form. rsc.org

Table 2: Advanced In-Situ Monitoring Techniques for Synthesis

| Technique | Measurement Principle | Information Gained | Advantage for Synthesis |

| ATR-FTIR Spectroscopy | Measures the infrared spectrum of species in direct contact with an ATR crystal. | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Precise kinetic analysis, endpoint determination, mechanistic understanding. rsc.org |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, providing a vibrational fingerprint. | Complements FTIR; excellent for aqueous systems and monitoring C=C, C-S bonds. | Non-invasive monitoring, suitable for heterogeneous mixtures and crystallizations. rsc.org |

| Mass Spectrometry (MS) | Ionizes molecules and separates them based on mass-to-charge ratio. | Direct identification of products and intermediates, high sensitivity. acs.org | Mechanistic elucidation, byproduct identification. |

| Focused Beam Reflectance Measurement (FBRM) | A focused laser beam scans across particles, measuring chord lengths. | Real-time particle size distribution, crystal growth, and nucleation events. | Optimization and control of crystallization for consistent product quality. sailife.com |

Computational Design of Functionalized Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery of new molecules with tailored properties, bypassing time-consuming and resource-intensive trial-and-error synthesis. By applying computational methods to the this compound scaffold, researchers can rationally design new derivatives for specific applications.

Future computational efforts could include:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic properties of novel derivatives. This includes calculating parameters like HOMO-LUMO energy gaps, electrostatic potential surfaces, and bond dissociation energies to forecast the reactivity, stability, and potential photochemical behavior of new compounds. researchgate.net

Virtual Screening: Large virtual libraries of derivatives can be created by systematically modifying the core structure. These libraries can then be computationally screened for desired properties, such as specific absorption wavelengths for photoinitiator applications or optimal electronic properties for use in organic semiconductors. nih.gov

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the reaction mechanisms of the novel synthetic pathways described above. By calculating transition state energies and reaction profiles, researchers can better understand and optimize reaction conditions.

Integration into New Materials Science Applications (excluding biological materials)

While serving as a synthetic intermediate, the inherent chemical functionalities of this compound make it and its derivatives attractive candidates for direct use in materials science. Research in this area could unlock new, high-value applications beyond traditional organic chemistry.

Emerging opportunities in materials science include:

Photoinitiators for Polymerization: The acetophenone (B1666503) moiety is a well-known chromophore that can function as a Type I photoinitiator. rsc.org Upon exposure to UV light, such compounds can undergo α-cleavage to generate free radicals capable of initiating polymerization. rsc.orgresearchgate.net Future research could explore the use of this compound or its derivatives in UV-curable formulations for coatings, adhesives, inks, and 3D printing resins. mdpi.com The substituents on the aromatic ring can be modified to tune the absorption wavelength and initiation efficiency.

Monomers for High-Performance Polymers: The molecule possesses multiple reactive sites that could be leveraged for polymerization. For example, the ketone and aromatic rings could be incorporated into polyketone or polyether structures. Such polymers could exhibit desirable properties like high thermal stability, chemical resistance, and specific optical or electronic characteristics.

Functional Organic Materials: The benzyloxyacetophenone scaffold could serve as a building block for more complex organic functional materials, such as liquid crystals or components in organic light-emitting diodes (OLEDs), where the electronic properties of the conjugated system can be fine-tuned through chemical modification.

Table 3: Potential Materials Science Applications

| Application Area | Relevant Property of the Compound | Potential Material | Research Focus |

| UV Curing & Photopolymerization | Acetophenone moiety capable of radical formation upon UV irradiation. | Photoinitiator in acrylate (B77674) or methacrylate (B99206) resins. | Tuning absorption spectra and initiation efficiency through functionalization. mdpi.com |

| High-Performance Polymers | Thermally stable aromatic rings, ether linkage, and reactive ketone group. | Monomer for poly(aryl ether ketone) (PAEK) type polymers. | Synthesis of novel polymers and characterization of their thermal and mechanical properties. |

| Organic Electronics | Conjugated π-system with tunable electronic properties. | Building block for organic semiconductors or host materials in OLEDs. | Design and synthesis of derivatives with specific HOMO/LUMO levels and charge transport properties. |

Q & A